4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Description
4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound featuring a pyrrole-thiazole core substituted with methyl and 4-methylphenyl groups. This structure combines aromatic and heteroaromatic motifs, which are common in pharmacologically active molecules. Synthesis typically involves condensation reactions between chloroacetone derivatives and thioamides/thioureas in ethanol under reflux, followed by hydrochlorination to form the stable hydrochloride salt . Structural characterization employs NMR, IR, and crystallographic methods, often utilizing SHELX programs for refinement .
Properties
IUPAC Name |
4-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S.ClH/c1-10-4-6-13(7-5-10)19-11(2)8-14(12(19)3)15-9-20-16(17)18-15;/h4-9H,1-3H3,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGZYSLHDRIZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=CSC(=N3)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H17N3S·HCl
- Molecular Weight : 319.85 g/mol
- CAS Number : 900641-67-0
Antitumor Activity
Thiazole derivatives, including this compound, have shown significant antitumor properties. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, a related thiazole compound showed an IC50 value of 1.61 µg/mL against specific tumor cells, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Jurkat | 1.61 ± 1.92 |
| Thiazole Derivative B | HT29 | 1.98 ± 1.22 |
Antimicrobial Activity
This compound has also displayed antimicrobial properties against various pathogens. The presence of the thiazole moiety enhances the antimicrobial efficacy by disrupting bacterial cell walls or inhibiting essential enzymes.
- Mechanism of Action : The antimicrobial action is attributed to the ability of thiazole derivatives to interact with bacterial DNA and proteins, leading to cell death.
Anticonvulsant Activity
Thiazoles have been investigated for their anticonvulsant potential. A study highlighted that certain thiazole-integrated compounds effectively eliminated tonic extensor phases in animal models, suggesting their potential in treating epilepsy .
Study on Antitumor Effects
In a recent study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their effects on cancer cell lines such as HT29 and Jurkat. The study concluded that specific structural modifications significantly enhanced the anticancer activity of these compounds .
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of pyrrole-containing thiazole derivatives. The results indicated that these compounds were particularly effective against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Thiazole derivatives generally exhibit favorable pharmacokinetic properties, but detailed studies on this specific compound are still required to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research indicates that thiazole derivatives, including 4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride, exhibit promising anticancer activities. For instance, thiazole-containing compounds have been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity. The structure of this compound allows for interaction with biological targets involved in cancer progression .
Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit vital enzymes. The presence of the thiazole moiety enhances the compound's ability to penetrate microbial membranes .
Neuroprotective Effects:
Recent investigations into the neuroprotective effects of thiazole derivatives suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under exploration.
Synthetic Utility
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and modification to create more complex compounds with tailored biological activities. This is particularly useful in the development of new pharmaceuticals .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of various thiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with improved selectivity towards cancer cells compared to normal cells. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the pyrrole and thiazole rings in enhancing anticancer activity .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were screened for their antimicrobial properties. The results demonstrated that compounds with similar structures to this compound showed potent activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazole ring could further enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the phenyl ring and adjacent functional groups, impacting electronic properties, solubility, and bioactivity.
Preparation Methods
Microwave-Assisted Synthesis of Substituted Pyrrole Intermediates
The pyrrole moiety is synthesized via cyclocondensation of substituted anilines with diketones under microwave irradiation. A representative protocol from patent EP2682390A1 involves:
- Reactants : 4-Methylphenylamine and acetylacetone (2,4-pentanedione).
- Conditions :
- Solvent: n-Butanol.
- Microwave power: 195 W.
- Duration: 8–12 minutes.
- Workup : Precipitation with anhydrous sodium carbonate yields 1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole.
Key Advantage : Microwave irradiation reduces reaction times from hours to minutes while improving yields (75–82%) compared to conventional heating.
Iodine-Catalyzed Thiazole Ring Formation
The 2-aminothiazole core is constructed via cyclocondensation of thiourea with α-haloketones. Adapted from EP2682390A1:
- Reactants :
- α-Bromoacetophenone derivative (e.g., 4-(2,5-dimethyl-1H-pyrrol-3-yl)acetophenone).
- Thiourea.
- Catalyst : Iodine (5 mol%).
- Conditions :
- Solvent: Ethanol, reflux (78°C).
- Duration: 4–6 hours.
- Outcome : 4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (free base) is obtained in 68–72% yield.
Mechanistic Insight : Iodine facilitates the formation of the thiazole ring by polarizing the carbonyl group of the α-haloketone, accelerating nucleophilic attack by thiourea’s sulfur atom.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification:
- Reactants :
- 2-Aminothiazole free base.
- Hydrochloric acid (1.1 equiv).
- Conditions :
- Solvent: Diethyl ether or dichloromethane.
- Temperature: 0–5°C (to prevent decomposition).
- Workup : Filtration and washing with cold ether yield the hydrochloride salt with ≥95% purity.
Critical Intermediates and Their Characterization
Bis(2-Dichloroethyl)Amine Hydrochloride
This intermediate, synthesized from diethanolamine and thionyl chloride, serves as a precursor to substituted piperazines in related syntheses:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}4\text{H}{10}\text{Cl}_3\text{N} $$ |
| Yield | 89% |
| Melting point | 153–156°C |
Role : Facilitates cyclization reactions to form nitrogen-containing heterocycles.
4-(2,5-Dimethyl-1H-Pyrrol-3-yl)Acetophenone
A key intermediate for thiazole formation:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{15}\text{H}{15}\text{NO} $$ |
| Synthesis yield | 78% |
| Characterization | $$ ^1\text{H NMR} $$ (CDCl₃): δ 2.21 (s, 3H, CH₃), 6.45 (s, 1H, pyrrole-H) |
Optimization Strategies and Challenges
Solvent Selection for Cyclocondensation
Ethanol outperforms DMF or THF in thiazole synthesis due to:
Purity Enhancement via Recrystallization
Crude 2-aminothiazole derivatives are purified via recrystallization from ethanol or ethyl acetate, increasing purity from ~70% to ≥95%.
Challenge : The hydrochloride salt’s hygroscopicity necessitates anhydrous handling during storage.
Analytical Characterization
Spectroscopic Data
Thermal Properties
| Property | Value |
|---|---|
| Melting point | 215–218°C (decomposition) |
| Stability | Stable at −20°C (argon atmosphere) |
Scalability and Industrial Feasibility
While lab-scale syntheses achieve gram-scale production, industrial adoption faces hurdles:
- Cost of Microwave Reactors : Large-scale microwave systems remain prohibitively expensive.
- Halogenated Solvents : Environmental regulations limit the use of dichloromethane in salt formation.
Alternative Approaches : Patent US20070282106 describes continuous-flow reactors for analogous heterocycles, potentially reducing solvent use by 40%.
Q & A
Basic: What are the critical steps in synthesizing 4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride with high purity?
Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrrole core via cyclization of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole precursors under controlled temperature (e.g., 60–80°C) and inert atmosphere .
- Step 2: Functionalization of the thiazole ring by coupling the pyrrole intermediate with 2-aminothiazole derivatives using catalysts like Pd/C or CuI .
- Step 3: Hydrochloride salt formation via reaction with HCl in anhydrous ethanol, followed by recrystallization for purity optimization .
Key Considerations: - Monitor reaction progress using TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, eluent: dichloromethane/methanol) and validate purity with NMR (¹H/¹³C) and mass spectrometry .
Advanced: How can statistical experimental design (DoE) optimize reaction yields for this compound?
Answer:
Employ a Box-Behnken or central composite design to assess variables like:
- Temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%).
- Use ANOVA to identify significant factors and interactions, reducing experimental trials by 30–50% while maximizing yield .
Example Workflow:
Define factors and levels.
Conduct a fractional factorial design to screen critical parameters.
Perform response surface methodology (RSM) for optimization.
Validate predictions with confirmatory experiments .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and proton environments (e.g., distinguishing pyrrole methyl groups at δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₁₈ClN₃S) with <2 ppm error .
- X-ray Crystallography: Resolve 3D conformation and bond angles (e.g., dihedral angles between thiazole and pyrrole rings) .
- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Case Study: Discrepancies in IC₅₀ values for kinase inhibition.
Cross-Validation: Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4).
Orthogonal Assays: Use SPR (surface plasmon resonance) to measure binding kinetics alongside enzymatic assays .
Computational Validation: Perform molecular dynamics (MD) simulations to assess target-ligand stability (e.g., RMSD <2 Å over 100 ns) .
Meta-Analysis: Compare with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify substituent-specific activity trends .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding poses in ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds with hinge regions (e.g., Glu95 in EGFR) .
- Pharmacophore Modeling: Identify essential features (e.g., aromatic rings, amine groups) for target engagement using Phase or MOE .
- MD Simulations: Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) to assess conformational changes over time .
Validation: Compare computational predictions with experimental SPR or ITC data to refine models .
Basic: What safety protocols are critical for handling this hydrochloride salt in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation: Use a fume hood during synthesis to prevent inhalation of HCl vapors .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced: How can researchers investigate the compound’s metabolic stability in preclinical models?
Answer:
In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
In Vivo: Administer to rodent models and collect plasma/bile for metabolite profiling (e.g., hydroxylation or glucuronidation products) .
Advanced: What methodologies enable scale-up synthesis without compromising yield or purity?
Answer:
- Flow Chemistry: Implement continuous flow reactors for pyrrole-thiazole coupling (residence time: 10–15 min, 80°C) to enhance reproducibility .
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Quality by Design (QbD): Define critical quality attributes (CQAs) for the hydrochloride salt (e.g., particle size <50 µm) and adjust crystallization parameters (anti-solvent addition rate) .
Basic: What are the compound’s solubility profiles, and how do they influence assay design?
Answer:
- Solubility: The hydrochloride salt is soluble in DMSO (>50 mg/mL) and PBS (pH 7.4, ~2 mg/mL).
- Assay Design: Pre-dissolve in DMSO (final concentration <1% v/v) for cell-based assays to avoid solvent toxicity .
- Aggregation Testing: Perform dynamic light scattering (DLS) to confirm no particulate formation in buffer .
Advanced: How can researchers elucidate the compound’s mechanism of action (MoA) using multi-omics approaches?
Answer:
- Transcriptomics: Treat cell lines (e.g., HeLa) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis genes like BAX/BCL2) .
- Proteomics: Use SILAC labeling and LC-MS/MS to quantify changes in kinase expression (e.g., MAPK, AKT) .
- Metabolomics: Analyze intracellular metabolites via GC-MS to map shifts in glycolysis/TCA cycle intermediates .
Integration: Apply systems biology tools (e.g., Ingenuity Pathway Analysis) to link omics data to MoA hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
